

Application Note: Integration of Chromium Diboride (CrB₂) in High-Temperature Electronic Devices

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Compound of Interest

Compound Name: boron;chromium

CAS No.: 12006-79-0

Cat. No.: B1582532

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Part 1: Executive Summary & Core Directive

The Thermal Bottleneck in Wide-Bandgap Electronics

Silicon Carbide (SiC) and Gallium Nitride (GaN) devices are theoretically capable of operating at temperatures exceeding 600°C. However, standard metallization schemes (Al, Ti/Al, Ni/Au) fail well below these limits due to oxidation, electromigration, or the formation of resistive intermetallic phases.

Chromium Diboride (CrB₂) has emerged as a critical solution for the "contact problem" in extreme environments. As a refractory transition metal boride with a melting point of ~2,200°C, high electrical conductivity, and superior oxidation resistance, CrB₂ serves two distinct roles:

- Thermally Stable Ohmic Contact: Maintaining low specific contact resistivity () after high-temperature annealing.[1]
- Diffusion Barrier: Preventing the migration of conductive metals (Cu, Au) into the semiconductor substrate.

This guide provides a validated protocol for synthesizing CrB₂ thin films via Direct Current Magnetron Sputtering (DCMS) and integrating them into 4H-SiC device architectures.

Part 2: Material Physics & Causality

Why CrB₂? (The "Why" Behind the Protocol)

To design a robust process, one must understand the failure modes CrB₂ prevents.

- **Crystal Structure & Stability:** CrB₂ crystallizes in the hexagonal AlB₂ structure (Space Group P6/mmm).[2] The rigid boron honeycomb network provides high hardness (12.3 GPa) and thermal stability, while the chromium atoms provide metallic conductivity via partially filled orbitals.[3]
- **Oxidation Mechanism:** Upon exposure to air at high temperatures (>900°C), CrB₂ forms a mixed oxide scale.
 - **Initial Stage:** Formation of B₂O₃ and Cr₂O₃.
 - **Critical Limit:** Above ~1000°C, B₂O₃ can volatilize, potentially leaving a porous Cr₂O₃ scale. However, for device operation <900°C, the scale remains protective, preventing oxygen diffusion to the underlying SiC interface.
- **Lattice Matching:** CrB₂ has a basal plane lattice mismatch of less than 1% with (0001) GaN and reasonable matching with 4H-SiC, facilitating textured or epitaxial growth which significantly lowers interfacial resistance.

Part 3: Experimental Protocols

Protocol A: DC Magnetron Sputtering of CrB₂ Thin Films[4]

Objective: Deposit stoichiometric, low-resistivity CrB₂ films on 4H-SiC substrates. Equipment: DC Magnetron Sputtering System (base pressure

Torr).

Step-by-Step Methodology

- **Substrate Preparation (4H-SiC):**
 - **Solvent Clean:** Acetone (5 min ultrasonic)

Isopropanol (5 min ultrasonic)

DI Water rinse.

- Native Oxide Removal: Dip in dilute HF (1:10) for 60 seconds. Rinse and N₂ blow dry.
Critical: Immediate loading into vacuum chamber to prevent re-oxidation.
- Sputtering Parameters:
 - The following parameters are optimized to minimize porosity and maximize density (~5.2 g/cm³).

Parameter	Value	Rationale
Target	Stoichiometric CrB ₂ (99.9%)	Compound target ensures stoichiometry transfer.
Base Pressure	Torr	Essential to prevent oxygen incorporation during nucleation.
Argon Pressure	5 mTorr (0.67 Pa)	Low pressure is critical. Higher pressures (e.g., 20 mTorr) thermalize adatoms, reducing their mobility and leading to porous, columnar structures.
DC Power	200 W	Provides sufficient sputter yield without target overheating.
Substrate Bias	-60 V	Increases ion bombardment energy, densifying the film and improving adhesion.
Substrate Temp	500°C - 900°C	Higher temps () promote epitaxial alignment on (0001) substrates.[4]
Deposition Time	~10 mins (for 350nm)	Deposition rate is approx. 35 nm/min.[5]

- Post-Deposition Cooling:
 - Cool in vacuum to

before venting to prevent surface oxidation of the hot film.

Protocol B: Ohmic Contact Formation & Annealing[1]

Objective: Form a stable Ohmic contact with

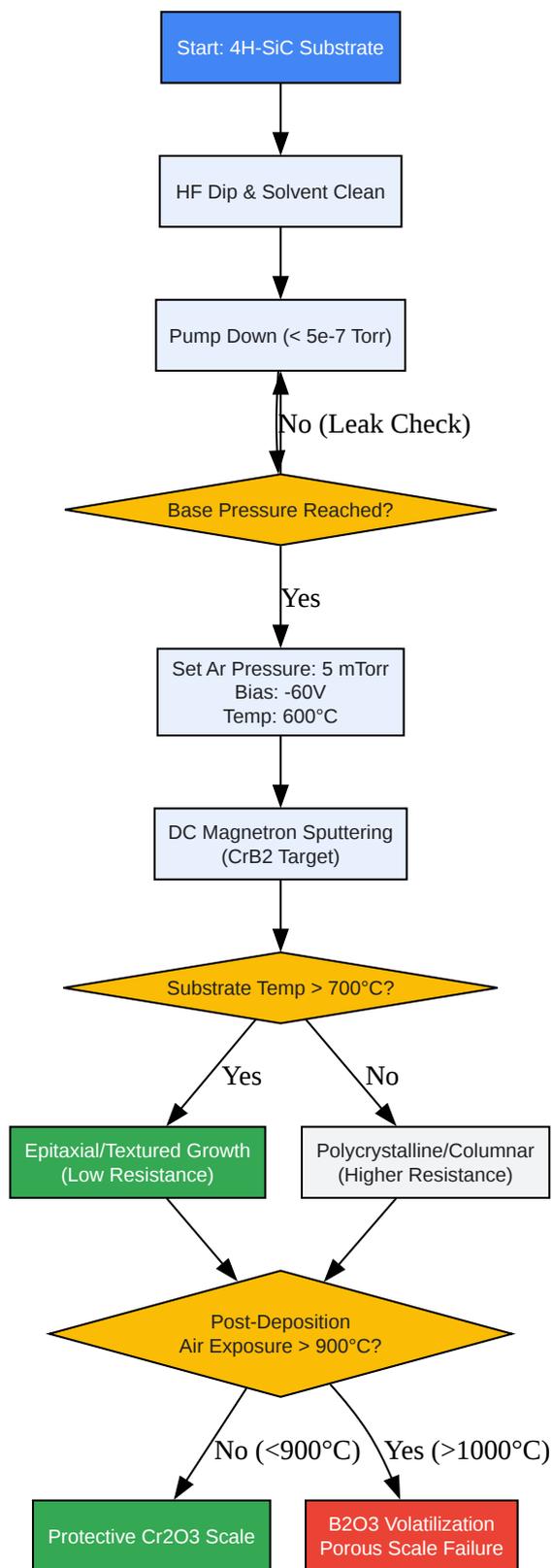
[6]

- Deposition: Follow Protocol A to deposit 100 nm of CrB₂.
- Capping (Optional but Recommended): Deposit a 50 nm Tungsten (W) or Platinum (Pt) cap if the device will undergo subsequent bonding steps, to prevent surface oxidation of the boride during packaging.
- Rapid Thermal Annealing (RTA):
 - Atmosphere: N₂ or Ar (High Purity).
 - Temp: 950°C - 1000°C.
 - Duration: 2 minutes.
 - Mechanism:[1] This high-temperature anneal allows Cr to react slightly with C vacancies in the SiC surface (forming a thin interfacial carbide phase) while B dopants may diffuse slightly, lowering the Schottky barrier height.

Part 4: Visualization & Logic

Workflow Logic: Sputtering to Integration

The following diagram illustrates the critical decision nodes in the deposition process to ensure film quality.

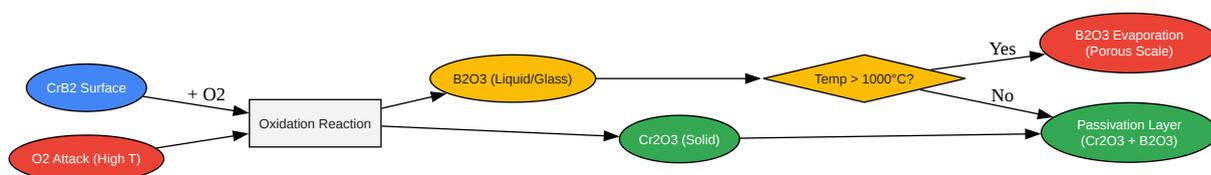


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Figure 1: Decision logic for CrB₂ deposition and thermal stability. Note the critical dependence on Ar pressure and Temperature for film quality.

Oxidation Resistance Mechanism

Understanding the self-passivating nature of CrB₂ is vital for high-temp applications.



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Figure 2: Oxidation pathway. Stability is maintained by the B₂O₃/Cr₂O₃ seal until B₂O₃ volatility compromises the barrier above 1000°C.

Part 5: Quality Control & Troubleshooting

Observation	Probable Cause	Corrective Action
High Contact Resistance	Oxide at interface or low annealing temp.	Ensure HF dip immediately before loading. Increase RTA temp to 950°C.
Film Delamination	High residual stress (Compressive).	Reduce substrate bias (e.g., from -60V to -30V) or increase Ar pressure slightly (to 10 mTorr).
Porous Microstructure	Low adatom mobility.	Increase substrate temperature during deposition; ensure Ar pressure is mTorr.
Surface Discoloration	Oxidation during cooling.	Ensure sample cools to in vacuum before venting load lock.

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